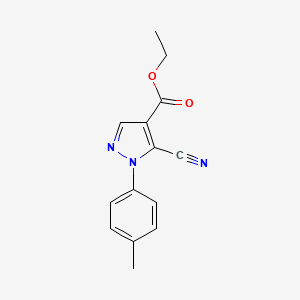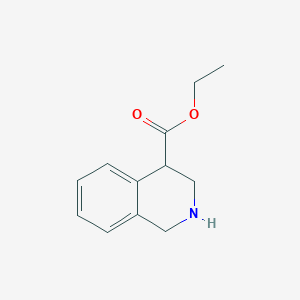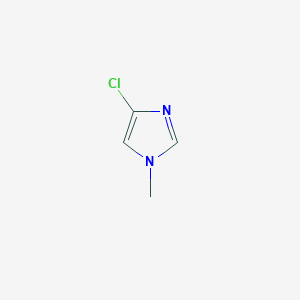
4-Chlor-1-methyl-1H-imidazol
Übersicht
Beschreibung
4-chloro-1-methyl-1H-imidazole is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
Recent advances in the synthesis of imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .Molecular Structure Analysis
The molecular structure of 4-chloro-1-methyl-1H-imidazole can be analyzed using various spectroscopic and analytical techniques . The structure of the compounds was confirmed using FTIR, elemental analyses, mass spectrometry, 1H NMR, and 13C NMR spectroscopy .Chemical Reactions Analysis
Imidazole is an important heterocyclic structural motif in functional molecules and is utilized in a diverse range of applications . It shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, i.e., it shows both acidic and basic properties .Wissenschaftliche Forschungsanwendungen
Synthese von therapeutischen Verbindungen
4-Chlor-1-methyl-1H-imidazol: ist ein vielseitiger Baustein bei der Synthese von therapeutischen Verbindungen. Sein Imidazolring ist eine Kernstruktur in vielen Pharmazeutika, da er den grundlegenden Bestandteilen biologischer Moleküle ähnelt . So wird es beispielsweise bei der Synthese von Verbindungen mit antituberkulärer Aktivität gegen Mycobacterium tuberculosis eingesetzt und bietet einen potenziellen Weg für neue Behandlungen gegen resistente Tuberkulose-Stämme .
Entwicklung von Antimykotika
Der Imidazolring zeigt, wenn er in bestimmte Strukturen eingebaut wird, signifikante antifungale Eigenschaften. Forschungen haben gezeigt, dass Derivate des Imidazols bei der Behandlung von Pilzinfektionen wirksam sein können, was This compound zu einem wertvollen Vorläufer bei der Entwicklung dieser Wirkstoffe macht .
Entzündungshemmende Anwendungen
Imidazolderivate sollen entzündungshemmende Aktivitäten besitzen. Die Modifikation des Imidazolrings, wie sie in This compound zu beobachten ist, kann zur Entwicklung neuer entzündungshemmender Medikamente führen, die zur Behandlung chronisch-entzündlicher Erkrankungen hilfreich sein könnten .
Katalyse in der organischen Synthese
This compound: kann als Katalysator oder Ligand in verschiedenen organischen Synthesereaktionen wirken. Seine Fähigkeit, an elektronenreichen Eisen(III)-Porphyrinkomplex-katalysierten Epoxidierungen von Olefinen teilzunehmen, ist eine solche Anwendung, die seine Rolle bei der Steigerung der Reaktionsgeschwindigkeit zeigt .
Antimykotische und antibakterielle Eigenschaften
Diese Verbindung wurde bei der Synthese von Imidazolderivaten eingesetzt, die antimikrobielle und antibakterielle Eigenschaften aufweisen. Solche Derivate sind im Kampf gegen arzneimittelresistente Bakterien von entscheidender Bedeutung und könnten zur Entwicklung neuartiger Antibiotika führen .
Larvizide Aktivitäten
Forschungen zu Imidazolderivaten haben auch ihre Verwendung als Larvizide untersucht. This compound könnte zur Synthese neuer Verbindungen mit möglichen Anwendungen bei der Kontrolle von Mückenpopulationen und der Bekämpfung von Krankheiten wie Malaria verwendet werden .
Chemotherapeutische Wirkstoffe
Der Imidazolring ist ein häufiges Motiv in chemotherapeutischen Wirkstoffen. Derivate von This compound könnten auf ihr Potenzial in der Krebsbehandlung untersucht werden, insbesondere bei der Entwicklung von Medikamenten, die gezielt Krebszellen angreifen, ohne gesunde Zellen zu beeinträchtigen .
Antivirale Forschung
Schließlich ist die Imidazolringstruktur in der antiviralen Forschung von Bedeutung. Verbindungen, die von This compound abgeleitet sind, könnten zur Entwicklung neuer antiviraler Medikamente führen, die wirksamer gegen sich schnell verändernde Viren sind .
Wirkmechanismus
Target of Action
4-Chloro-1-methyl-1H-imidazole is a derivative of imidazole, a heterocyclic compound that is a key component in many functional molecules used in a variety of applications . . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific role of the targets would depend on the particular biological activity exhibited by the compound.
Mode of Action
Imidazole compounds are known to interact with their targets through various mechanisms, often involving the formation of bonds during the synthesis of the imidazole . The specific interaction of 4-chloro-1-methyl-1H-imidazole with its targets and the resulting changes would depend on the specific biological activity of the compound.
Biochemical Pathways
Imidazole compounds are known to be key components in many functional molecules and are utilized in a diverse range of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . The downstream effects of the affected pathways would depend on the specific biological activity of the compound.
Result of Action
Imidazole compounds are known to exhibit a broad range of biological activities . The specific molecular and cellular effects would depend on the particular biological activity exhibited by the compound.
Action Environment
The synthesis of imidazole compounds can often be conducted under mild conditions and is compatible with a variety of functional groups . The specific influence of environmental factors would depend on various factors, including the specific biological activity of the compound and the conditions under which it is used.
Safety and Hazards
Zukünftige Richtungen
The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms, and future challenges .
Eigenschaften
IUPAC Name |
4-chloro-1-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2/c1-7-2-4(5)6-3-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJTXGIHVAZHGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20500991 | |
| Record name | 4-Chloro-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20500991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4897-21-6 | |
| Record name | 4-Chloro-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20500991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





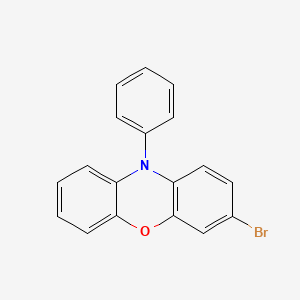
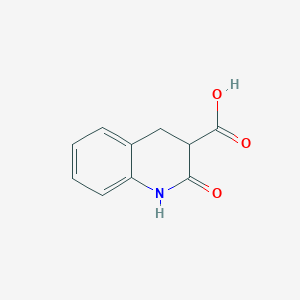
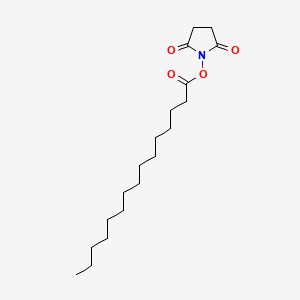
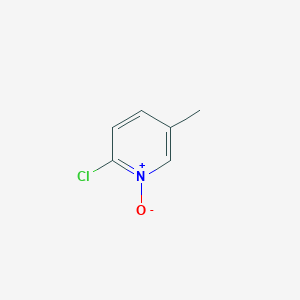
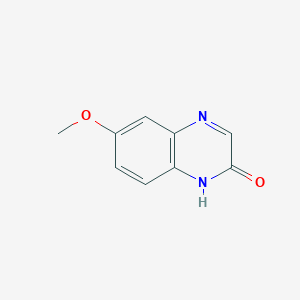
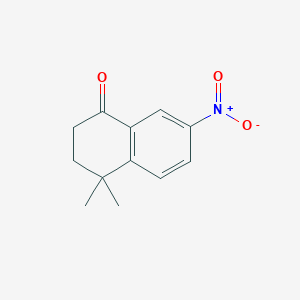
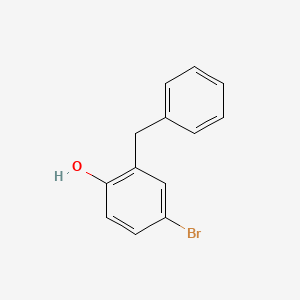
![8-Methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1601520.png)
acetic acid](/img/structure/B1601521.png)
![[4,4'-Bipyridin]-3-amine](/img/structure/B1601526.png)
